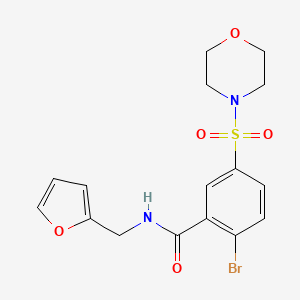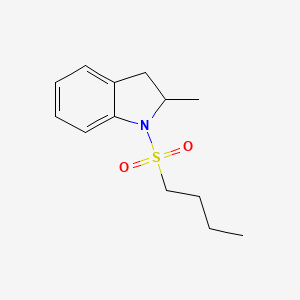![molecular formula C24H19BrO5 B5348300 5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-bromobenzoate](/img/structure/B5348300.png)
5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-bromobenzoate, commonly known as MMBA, is a chemical compound that has gained attention in recent years due to its potential as a research tool in the field of neuroscience. MMBA is a potent and selective agonist for the serotonin 5-HT2A receptor, which is known to play a key role in various physiological and pathological processes in the brain.
作用機序
MMBA acts as a potent and selective agonist for the 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed throughout the brain. Activation of the 5-HT2A receptor by MMBA leads to a cascade of intracellular signaling events, including the activation of phospholipase C, the release of inositol triphosphate, and the activation of protein kinase C. These signaling events ultimately lead to changes in neuronal activity and neurotransmitter release, which can have profound effects on brain function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MMBA are largely mediated by its activation of the 5-HT2A receptor. Activation of the 5-HT2A receptor by MMBA can lead to changes in neuronal activity and neurotransmitter release, which can have profound effects on brain function. For example, MMBA has been shown to enhance the release of dopamine and other neurotransmitters in various brain regions, which can lead to changes in mood, cognition, and perception.
実験室実験の利点と制限
One advantage of using MMBA in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This allows researchers to study the specific effects of 5-HT2A receptor activation without the confounding effects of other neurotransmitter systems. However, one limitation of using MMBA is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.
将来の方向性
There are several future directions for research on MMBA. One area of interest is the role of the 5-HT2A receptor in the regulation of mood and emotion, and how MMBA can be used to study these processes. Another area of interest is the potential therapeutic applications of MMBA in the treatment of psychiatric disorders, such as depression and schizophrenia. Finally, future research could focus on the development of new compounds that are even more potent and selective than MMBA, which could lead to new insights into the role of the 5-HT2A receptor in brain function.
合成法
The synthesis of MMBA involves several steps, including the reaction of 2-bromobenzoic acid with thionyl chloride, the reaction of the resulting acid chloride with 5-methoxy-2-nitrobenzaldehyde, and the reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The final step involves the reaction of the amine with 3-(2-methoxyphenyl)acrylic acid chloride to form MMBA.
科学的研究の応用
MMBA has been used extensively in research to study the role of the 5-HT2A receptor in various physiological and pathological processes in the brain. For example, MMBA has been used to investigate the role of the 5-HT2A receptor in the regulation of mood, cognition, and perception. MMBA has also been used to study the role of the 5-HT2A receptor in the pathophysiology of various psychiatric disorders, such as schizophrenia and depression.
特性
IUPAC Name |
[5-methoxy-2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl] 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrO5/c1-28-17-12-13-19(21(26)14-11-16-7-3-6-10-22(16)29-2)23(15-17)30-24(27)18-8-4-5-9-20(18)25/h3-15H,1-2H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWJFNWTVCOOTA-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2OC)OC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC)OC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzyl-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5348218.png)

![1-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-1-oxo-2-propanol](/img/structure/B5348235.png)

![3-[2-(1H-indazol-6-ylamino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5348256.png)

![N-(5-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5348260.png)

![N-[(7-fluoro-2-oxo-1,2-dihydro-3-quinolinyl)methyl]-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5348268.png)
![8-[(1-cyclopropyl-1H-imidazol-5-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5348280.png)
![1-[2-(3-chlorophenoxy)butanoyl]-4-methyl-1,4-diazepane](/img/structure/B5348283.png)
![3-(butylthio)-6-(6-chloro-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5348293.png)
![(4aS*,8aR*)-1-butyl-6-[3-(2-furyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5348294.png)
